3-(3-Nitrophenyl)propanal

Catalog No.
S1545647
CAS No.
198783-53-8
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Nitrophenyl)propanal

CAS Number

198783-53-8

Product Name

3-(3-Nitrophenyl)propanal

IUPAC Name

3-(3-nitrophenyl)propanal

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5-7H,2,4H2

InChI Key

DNLNGXWQNDCKFE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O

Synonyms

3-(3-NITRO-PHENYL)-PROPIONALDEHYDE

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O

Here's what we do know:

  • Organic Synthesis

    Due to its functional groups (a carbonyl and a nitro group), 3-(3-Nitrophenyl)propanal has the potential to be a building block for various organic syntheses. The aldehyde group (carbonyl) can undergo various reactions like aldol condensation or reductive amination, while the nitro group can be further modified or reduced depending on the desired product.

  • Pharmaceutical Research

    The presence of the nitro group suggests a possibility for 3-(3-Nitrophenyl)propanal to be a starting material for synthesizing novel bioactive compounds. Nitro groups can be manipulated to introduce other functionalities, potentially leading to drug candidates [].

However, it's important to note that these are just potential applications based on the chemical structure. Without further research, it's difficult to confirm its specific uses in scientific research.

Further Exploration:

  • Scientific literature databases like ScienceDirect or Scopus can be searched for research articles mentioning 3-(3-Nitrophenyl)propanal. These might reveal its use in specific research projects.
  • Contacting chemical suppliers who offer 3-(3-Nitrophenyl)propanal might provide insights into its common research applications.

3-(3-Nitrophenyl)propanal is an organic compound with the molecular formula C₉H₉NO₃. This compound features a nitro group (-NO₂) attached to a benzene ring and an aldehyde group (-CHO) at the end of a three-carbon chain. Its structural uniqueness arises from the positioning of the nitro group at the meta position relative to the aldehyde, which influences its chemical properties and reactivity .

  • Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
  • Nucleophilic Aromatic Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents under suitable conditions.

The synthesis of 3-(3-Nitrophenyl)propanal typically involves:

  • Nitration: A common method is the nitration of 3-phenylpropanal using a mixture of concentrated nitric acid and sulfuric acid. This reaction must be carefully controlled to prevent over-nitration and ensure selective formation of the desired product.
  • Industrial Production: In industrial settings, continuous flow nitration processes may be employed to enhance efficiency and yield. Advanced catalysts and optimized reaction conditions can further improve selectivity and purity .

3-(3-Nitrophenyl)propanal has several applications:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Pharmaceutical Development: Derivatives of this compound may possess biological activities, making them potential candidates for drug development.
  • Materials Science: It can be utilized in synthesizing novel materials with specific properties, such as polymers and dyes .

Several compounds share structural similarities with 3-(3-Nitrophenyl)propanal. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(4-Nitrophenyl)propanalNitro group at para positionDifferent electronic effects due to position
3-(2-Nitrophenyl)propanalNitro group at ortho positionIncreased steric hindrance compared to meta
3-(3-Aminophenyl)propanalAmino group instead of nitroPotentially different biological activity
3-(3-Chlorophenyl)propanalChlorine substituent instead of nitroVariation in reactivity due to electronegativity

The uniqueness of 3-(3-Nitrophenyl)propanal lies in the meta positioning of the nitro group, which significantly influences its reactivity and interaction with biological systems compared to its analogs .

XLogP3

1.7

Wikipedia

3-(3-Nitrophenyl)propanal

Dates

Modify: 2023-08-15

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